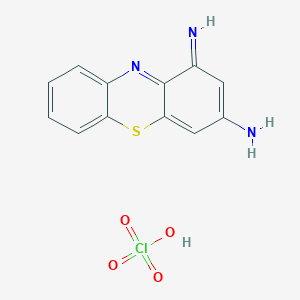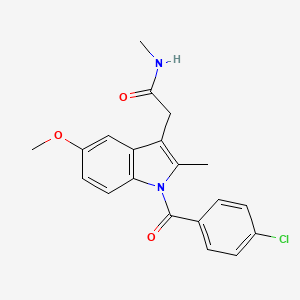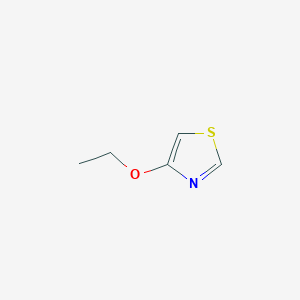![molecular formula C14H21N B14430158 Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is a complex polycyclic amine compound known for its unique structure and properties. This compound is part of the diamantane family, which is characterized by its rigid, cage-like structure. The compound’s unique geometry and stability make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the cyclization of appropriate precursors under high-pressure conditions to form the polycyclic framework. The amine group is then introduced through subsequent reactions, such as amination or reductive amination .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic chemistry and catalysis have made it possible to produce this compound on a larger scale, albeit with significant investment in specialized equipment and expertise .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic amines and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its stability in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stable, cage-like structure.
Mécanisme D'action
The mechanism by which pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s rigid structure allows it to fit into specific binding sites on proteins or other biomolecules, potentially altering their function. The pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-one: A ketone derivative with similar structural features but different reactivity.
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol: An alcohol derivative that shares the same polycyclic framework.
Uniqueness
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine is unique due to its amine functional group, which imparts different chemical properties and reactivity compared to its ketone and alcohol counterparts. This uniqueness makes it valuable for specific applications where the amine group plays a crucial role .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine |
InChI |
InChI=1S/C14H21N/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6,15H2 |
Clé InChI |
ISRINZIWHMWKBM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


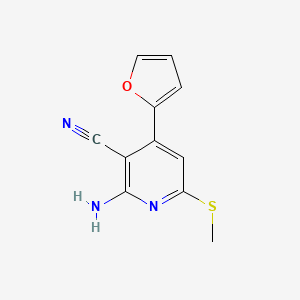
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
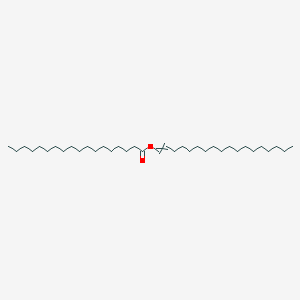
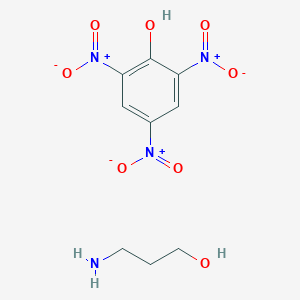
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
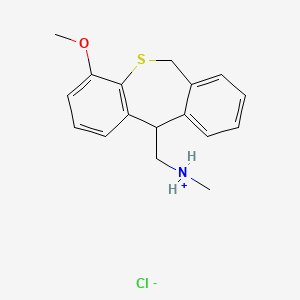
![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)


![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)
